molecular formula C15H18O7 B12809025 6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid CAS No. 58185-91-4

6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid

Cat. No.: B12809025
CAS No.: 58185-91-4
M. Wt: 310.30 g/mol
InChI Key: NYCZXGXBAJEDRI-UHFFFAOYSA-N
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Description

6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Aldol Condensation: This step involves the formation of a carbon-carbon bond between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone.

    Oxidation: The β-hydroxy ketone is then oxidized to form a diketone intermediate.

    Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring.

    Cyclization: Formation of the cyclohexadienone ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch Reactors: Utilized for precise control of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the diketone moiety to form diols.

    Substitution: Nucleophilic substitution reactions at the methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

Scientific Research Applications

6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the compound’s functional groups.

    Pathways: Modulation of oxidative stress pathways, inhibition of specific enzymes, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid stands out due to its specific functional groups and the ability to undergo diverse chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

58185-91-4

Molecular Formula

C15H18O7

Molecular Weight

310.30 g/mol

IUPAC Name

6-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-6-oxohexanoic acid

InChI

InChI=1S/C15H18O7/c1-8-11(9(16)6-4-5-7-10(17)18)13(20)15(22-3)14(21-2)12(8)19/h4-7H2,1-3H3,(H,17,18)

InChI Key

NYCZXGXBAJEDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C(=O)CCCCC(=O)O

Origin of Product

United States

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